molecular formula C10H9F3N6 B11516380 Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone

Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone

Cat. No.: B11516380
M. Wt: 270.21 g/mol
InChI Key: VUEXWIIFJZQXHX-PJQLUOCWSA-N
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Description

Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone is a complex organic compound that combines the structural features of benzaldehyde, trifluoromethyl, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone typically involves the reaction of 2-trifluoromethylbenzaldehyde with 4-amino-1,2,4-triazole-3-ylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2-trifluoromethyl-, 4-amino-1,2,4-triazol-3-ylhydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole moiety contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C10H9F3N6

Molecular Weight

270.21 g/mol

IUPAC Name

3-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H9F3N6/c11-10(12,13)8-4-2-1-3-7(8)5-15-17-9-18-16-6-19(9)14/h1-6H,14H2,(H,17,18)/b15-5+

InChI Key

VUEXWIIFJZQXHX-PJQLUOCWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=CN2N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=CN2N)C(F)(F)F

Origin of Product

United States

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